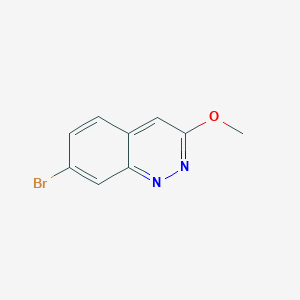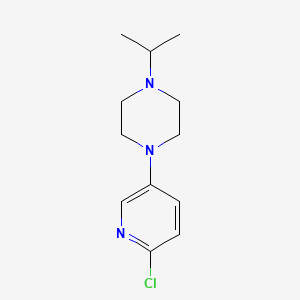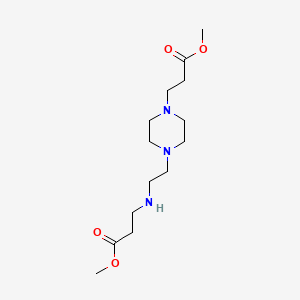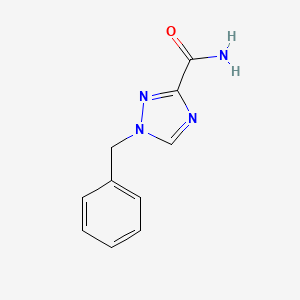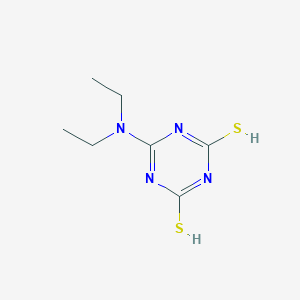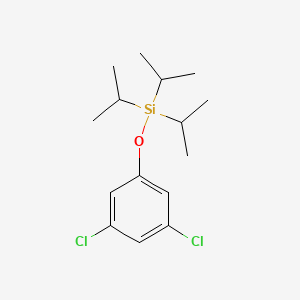
(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE
概要
説明
(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is an organosilicon compound that combines a phenoxy group substituted with chlorine atoms at the 3 and 5 positions, and a triisopropylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE typically involves the reaction of 3,5-dichlorophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3,5-Dichlorophenol+Triisopropylsilyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
化学反応の分析
Types of Reactions
(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE can undergo various types of chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the chlorine atoms.
Reduction Reactions: The triisopropylsilyl group can act as a hydride donor in reduction reactions, particularly in the presence of Lewis acids such as titanium(IV) chloride.
Hydrolysis: The silyl group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3,5-dichlorophenol and triisopropylsilanol.
Common Reagents and Conditions
Lewis Acids: Titanium(IV) chloride is commonly used to facilitate reduction reactions involving the triisopropylsilyl group.
Bases: Pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the synthesis of this compound.
Anhydrous Conditions: Essential to prevent hydrolysis of the silyl chloride during synthesis.
Major Products
3,5-Dichlorophenol: Formed during hydrolysis of the silyl group.
Triisopropylsilanol: Another product of hydrolysis.
科学的研究の応用
Chemistry
(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes. Its ability to act as a hydride donor makes it valuable in reduction reactions.
Biology and Medicine
In biological research, this compound can be used to modify biomolecules, aiding in the study of protein and enzyme functions. Its role in protecting groups during peptide synthesis is particularly noteworthy.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance.
作用機序
The mechanism by which (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The triisopropylsilyl group acts as a hydride donor, facilitating the reduction of various functional groups. In peptide synthesis, it scavenges carbocations formed during deprotection steps, thereby preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
Triisopropylsilane: A simpler analog without the phenoxy group, used primarily as a reducing agent.
Trimethylsilyl Chloride: Another silylating agent, but with different steric and electronic properties due to the smaller size of the methyl groups.
Phenoxytrimethylsilane: Similar to (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE but with trimethylsilyl instead of triisopropylsilyl, leading to different reactivity and steric effects.
Uniqueness
This compound is unique due to the presence of both the dichlorophenoxy and triisopropylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in specialized applications in organic synthesis and materials science.
特性
IUPAC Name |
(3,5-dichlorophenoxy)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2OSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-13(16)7-14(17)9-15/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHQNCBPFNJVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

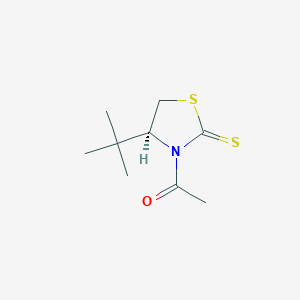
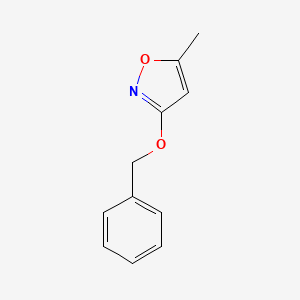
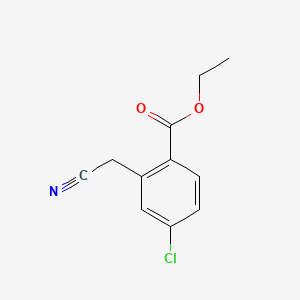
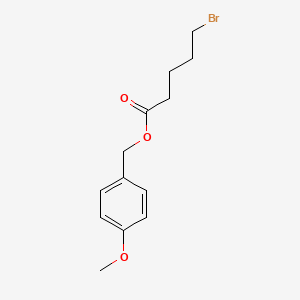
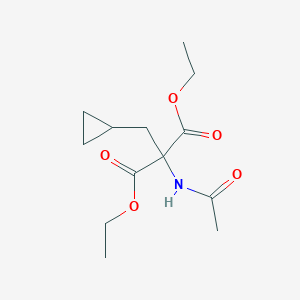
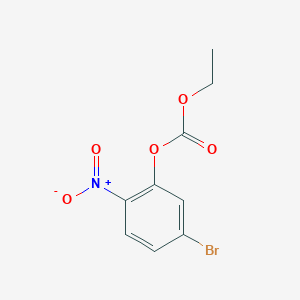
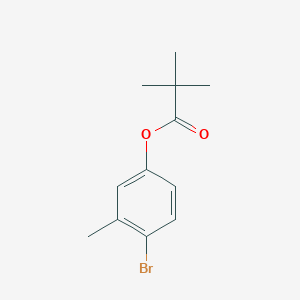
![tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate](/img/structure/B8264019.png)
